molecular formula C7H8ClNO3 B6151852 5-methoxypyridine-3-carboxylic acid hydrochloride CAS No. 453566-45-5

5-methoxypyridine-3-carboxylic acid hydrochloride

Cat. No.: B6151852
CAS No.: 453566-45-5
M. Wt: 189.6
InChI Key:
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Description

5-Methoxypyridine-3-carboxylic acid hydrochloride is an organic compound with the molecular formula C₆H₆NO₃Cl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxypyridine-3-carboxylic acid hydrochloride typically involves the methoxylation of pyridine derivatives. One common method is the reaction of 5-methoxypyridine with chloroacetic acid under acidic conditions to form the carboxylic acid derivative. The hydrochloride salt is then obtained by treating the carboxylic acid with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-Methoxypyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.

Major Products Formed

    Oxidation: 5-Methoxypyridine-3-carboxylic acid can be converted to 5-formylpyridine-3-carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to 5-methoxypyridine-3-methanol.

    Substitution: Various substituted pyridine derivatives can be formed depending on the substituent introduced.

Scientific Research Applications

5-Methoxypyridine-3-carboxylic acid hydrochloride is utilized in several scientific research applications, including:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-methoxypyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The methoxy and carboxylic acid groups play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxynicotinic acid: Similar in structure but lacks the hydrochloride group.

    3-Methoxypyridine-2-carboxylic acid: Differently substituted pyridine derivative.

    5-Hydroxypyridine-3-carboxylic acid: Hydroxy group instead of methoxy.

Uniqueness

5-Methoxypyridine-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group, which can influence its solubility and reactivity. This makes it particularly useful in certain chemical syntheses and research applications where these properties are advantageous.

Properties

CAS No.

453566-45-5

Molecular Formula

C7H8ClNO3

Molecular Weight

189.6

Purity

95

Origin of Product

United States

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